molecular formula C20H21N3O2 B11569071 2-(3-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenol

2-(3-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenol

Cat. No.: B11569071
M. Wt: 335.4 g/mol
InChI Key: FJDFGXLEVJBWLE-SDNWHVSQSA-N
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Description

2-{3-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of phenyl, oxadiazole, and diethylamino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate acid to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with phenol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{3-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer effects could involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl]ethanone: Shares the diethylamino group but differs in the overall structure.

    Diethylhexyl Butamido Triazone: Contains similar functional groups but is used primarily as a UV absorber.

Uniqueness

What sets 2-{3-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL apart is its combination of phenyl, oxadiazole, and diethylamino groups, which confer unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[3-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C20H21N3O2/c1-3-23(4-2)16-12-9-15(10-13-16)11-14-19-21-20(25-22-19)17-7-5-6-8-18(17)24/h5-14,24H,3-4H2,1-2H3/b14-11+

InChI Key

FJDFGXLEVJBWLE-SDNWHVSQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O

Origin of Product

United States

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